![molecular formula C16H12F3N3O B2497677 N-(吡唑并[1,5-a]吡啶-5-基)-2-(4-(三氟甲基)苯基)乙酰胺 CAS No. 2034338-88-8](/img/structure/B2497677.png)

N-(吡唑并[1,5-a]吡啶-5-基)-2-(4-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

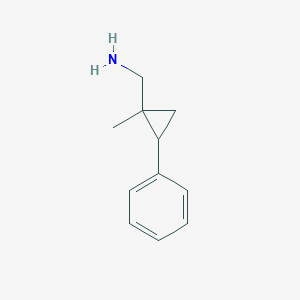

The synthesis of compounds related to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide often involves multi-component reactions and cyclization processes. For example, Abdelwahab et al. (2023) described the efficient preparation of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines through a one-pot multi-component reaction involving 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids (Abdelwahab et al., 2023). This illustrates the complex synthetic routes that can lead to the formation of pyrazolo[1,5-a]pyridin derivatives.

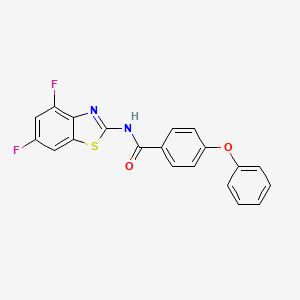

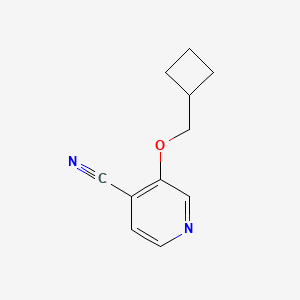

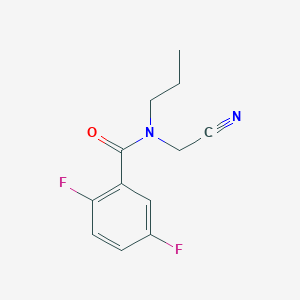

Molecular Structure Analysis

The molecular structure of compounds similar to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is characterized by the presence of multiple rings, including pyrazole and pyridine moieties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), highlighting the detailed structural analysis required for these compounds (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridin derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the cyclization of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with different reagents yields pyrazolo[1,5-a]pyrimidines and pyridine derivatives, as reported by Abdelhamid and Gomha (2013), showcasing the reactivity of these compounds in forming complex heterocyclic structures (Abdelhamid & Gomha, 2013).

科学研究应用

配位化合物和抗氧化活性:

- Chkirate等人(2019年)的研究集中在吡唑-乙酰胺衍生物及其配位化合物上。这些配合物在各种体外试验中表现出显著的抗氧化活性。这些化合物展示了在新型抗氧化剂(Chkirate et al., 2019)的开发中的潜力。

抗微生物活性:

- Bondock等人(2008年)利用相关化合物作为合成新杂环的关键中间体。这些化合物被评估其抗微生物活性,突显了它们在开发新的抗微生物剂(Bondock et al., 2008)中的潜力。

抗肿瘤和抗微生物活性:

- El-Borai等人(2012年)报道了对具有显著抗菌和抗真菌活性的吡唑[3,4-b]吡啶衍生物的高效合成。一些化合物还表现出抗肿瘤活性,暗示了它们在癌症治疗(El-Borai et al., 2012)中的潜力。

癌症成像和诊断:

- Tang等人(2013年)开发了新型吡唑吡嘧啶作为转位蛋白(TSPO)的配体,增强了TSPO表达癌症的分子成像。这种应用在癌症诊断和治疗监测中至关重要(Tang et al., 2013)。

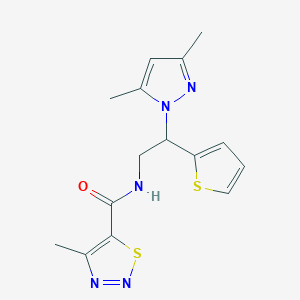

杀虫应用:

- Fadda等人(2017年)探索了包含噻二唑基团的新型杂环对棉铃虫的杀虫性能。这项研究有助于开发新的杀虫化合物(Fadda et al., 2017)。

未来方向

作用机制

Target of Action

Similar compounds have been shown to have antimicrobial properties, suggesting that their targets may be components of bacterial cells .

Mode of Action

Related compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms . This suggests that the compound may interact with its targets in a way that disrupts essential bacterial processes.

Biochemical Pathways

Given the antimicrobial activity of related compounds, it is likely that the compound interferes with pathways essential for bacterial growth and biofilm formation .

Result of Action

Related compounds have been found to effectively eradicate preformed biofilms and inhibit the growth of antibiotic-resistant bacteria .

属性

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPSUCSAQPLPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)